REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:7]2O[C:10]([NH2:12])=[N:9][N:8]=2)=[CH:4][CH:3]=1.[NH2:15][NH2:16]>O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[N:15]([NH2:16])[C:10]([NH2:12])=[N:9][N:8]=2)=[CH:13][CH:14]=1
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Name
|
|
Quantity
|
10.182 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(CC2=NN=C(O2)N)C=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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195 (± 5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
|
Details
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to crystallize at room temperature under nitrogen overnight
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Duration
|
8 (± 8) h
|
Type
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FILTRATION
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Details
|
The precipitated product was collected by filtration
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Type
|
WASH
|
Details
|
washed with ice-cold water (10 mL)
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Type
|
CUSTOM
|
Details
|
dried on high vacuum
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Type
|
CUSTOM
|
Details
|
The crude product was re-crystallized from water 60 mL (
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Type
|
TEMPERATURE
|
Details
|
reflux under nitrogen, than to +4° C. in a refrigerator overnight)
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Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with ice-cold water
|
Type
|
CUSTOM
|
Details
|
dried on high vacuum
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CC=2N(C(=NN2)N)N)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |